N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide is a heterocyclic compound featuring a quinoline core substituted at position 4 with a carboxamide group linked to a 4,5-dimethylthiazole moiety and at position 2 with a pyridyl group. The thiazole and pyridyl substituents may enhance solubility and intermolecular interactions, such as hydrogen bonding or π-π stacking, which are critical for target binding .
Properties
Molecular Formula |
C20H16N4OS |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H16N4OS/c1-12-13(2)26-20(22-12)24-19(25)15-11-18(17-9-5-6-10-21-17)23-16-8-4-3-7-14(15)16/h3-11H,1-2H3,(H,22,24,25) |
InChI Key |
QWWKAQUIOJJFCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Quinoline Ring Formation: The quinoline ring can be synthesized through the Skraup synthesis or other cyclization methods involving aniline derivatives and glycerol.
Coupling Reactions: The thiazole and quinoline rings can be coupled using palladium-catalyzed cross-coupling reactions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the thiazole ring.
Reduction: Reduction reactions can occur at the pyridine and quinoline rings, leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated compounds, substituted amides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Cancer Research:
Industry
Agriculture: Use as a pesticide or herbicide.
Pharmaceuticals: Production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of “N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide” involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. Pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interaction with cell surface receptors, altering signal transduction pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent-Driven Functional Differences
The compound’s structural analogs differ primarily in the substituents at the quinoline’s position 2 and the carboxamide-linked heterocycle. Key comparisons include:
Hydrogen Bonding and Crystal Packing
The pyridyl group in the target compound may facilitate stronger hydrogen-bonding networks compared to furyl or methyl analogs, influencing crystallinity and solubility. For instance, Etter’s graph-set analysis (applied in crystallography) suggests that pyridyl groups often form robust N–H···N interactions, whereas furyl groups participate in weaker C–H···O bonds . This difference could impact bioavailability or formulation stability.
Research Findings and Limitations
Crystallographic Insights
The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for refining crystal structures of such compounds . For analogs like , the pyridylmethyl group likely induces distinct packing motifs compared to dimethylthiazole derivatives.
Data Gaps
Critical parameters such as IC₅₀ values, LogP, or pharmacokinetic data are absent in the provided evidence. Future studies should prioritize empirical comparisons of binding affinities and solubility profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
